

Structural Activity Relationship of SKLB0565 Analogs: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	SKLB0565	
Cat. No.:	B15143523	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available information on **SKLB0565** and its analogs. The full-text of the primary research article detailing the comprehensive structure-activity relationship (SAR) and specific experimental protocols was not accessible. Therefore, the quantitative data for individual analogs and the detailed experimental methodologies are based on information from abstracts, data sheets, and generalized scientific protocols.

Introduction

SKLB0565 is a potent tubulin inhibitor that belongs to a series of 3-(((9H-purin-6-yl) amino) methyl) pyridin-2(1H)-one derivatives. It demonstrates significant anti-proliferative activity against a range of colorectal cancer (CRC) cell lines by targeting the colchicine binding site on β-tubulin. This inhibition of tubulin polymerization disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of mitochondria-mediated intrinsic apoptosis. This technical guide provides an in-depth overview of the structural activity relationship of **SKLB0565** and its analogs, based on the available scientific literature.

Quantitative Data

Due to the inaccessibility of the full research publication, a comprehensive table detailing the structures and corresponding IC50 values for all synthesized **SKLB0565** analogs cannot be provided. The available information for the lead compound, **SKLB0565**, is summarized below.



Compound	Cell Lines	IC50 Range (μM)
SKLB0565	Colorectal Carcinoma (CRC)	0.012 - 0.081[1][2]

Core Structure of the SKLB0565 Series

The fundamental scaffold of this series of compounds is a 3-(((9H-purin-6-yl) amino) methyl) pyridin-2(1H)-one core. The structural variations among the analogs, which are crucial for a detailed SAR analysis, would likely involve substitutions on the purine ring, the pyridinone ring, and the linker between them.

Experimental Protocols

The following are generalized protocols for the key experiments likely used to characterize **SKLB0565** and its analogs. The precise conditions and reagents may have varied in the original study.

In Vitro Anti-proliferative Assay (MTT Assay)

- Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.
- Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., **SKLB0565** and its analogs) for a specified period (e.g., 48 or 72 hours).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
- Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
- Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm)
 using a microplate reader.
- IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.



Tubulin Polymerization Assay

- Reaction Mixture Preparation: A reaction mixture containing purified tubulin, a fluorescence reporter (e.g., DAPI), and GTP in a suitable buffer is prepared.
- Compound Addition: The test compounds are added to the reaction mixture at various concentrations.
- Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.
- Fluorescence Monitoring: The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorescence plate reader.
- Data Analysis: The rate and extent of polymerization in the presence of the test compounds are compared to a control to determine the inhibitory activity.

Cell Cycle Analysis

- Cell Treatment and Harvesting: Cells are treated with the test compound for a defined period, then harvested and washed.
- Fixation: Cells are fixed in cold ethanol.
- Staining: The fixed cells are treated with RNase A and stained with a fluorescent DNA-binding dye such as propidium iodide (PI).
- Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.
- Data Interpretation: The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined.

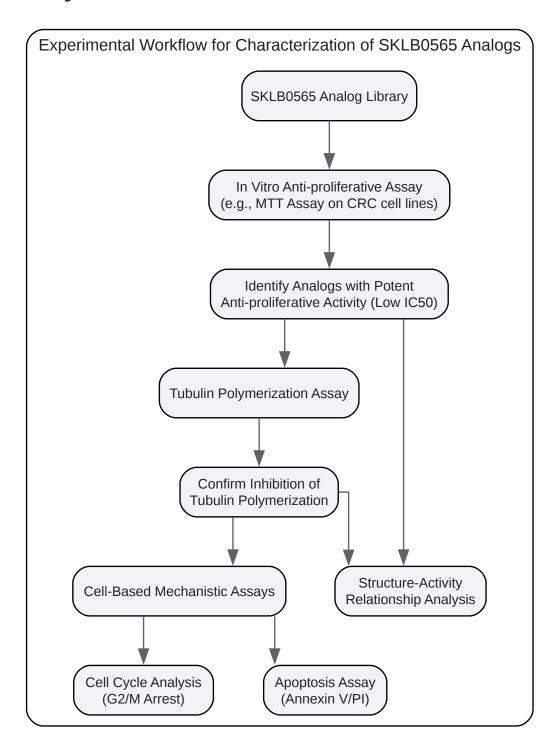
Apoptosis Assay (Annexin V/PI Staining)

- Cell Treatment and Harvesting: Cells are treated with the test compound, and both adherent and floating cells are collected.
- Staining: Cells are washed and resuspended in Annexin V binding buffer, followed by the addition of FITC-conjugated Annexin V and propidium iodide (PI).



- Flow Cytometry: The stained cells are analyzed by flow cytometry.
- Data Analysis: The distribution of cells into four quadrants (viable, early apoptotic, late apoptotic, and necrotic) is quantified.

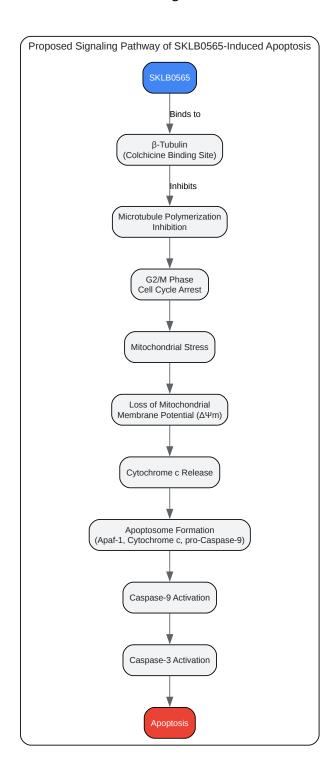
Mandatory Visualizations





Click to download full resolution via product page

Caption: Experimental workflow for the screening and characterization of **SKLB0565** analogs.



Click to download full resolution via product page



Caption: Proposed intrinsic apoptosis signaling pathway induced by SKLB0565.

Structure-Activity Relationship (SAR) Discussion

A detailed SAR analysis requires the biological activity data for a series of structurally related analogs. As this information is not fully available in the public domain, a comprehensive SAR discussion cannot be presented. However, based on the general structure of 3-(((9H-purin-6-yl) amino) methyl) pyridin-2(1H)-one derivatives, key areas for structural modification to explore the SAR would include:

- The Purine Moiety (Position 9 and substitutions on the purine ring): Modifications at this
 position could influence the interaction with the colchicine binding pocket and affect the
 overall potency and selectivity of the compounds.
- The Pyridinone Core: Substitutions on the pyridinone ring could impact the molecule's electronic properties, solubility, and metabolic stability.
- The Methylene Linker: The length and flexibility of the linker connecting the purine and pyridinone moieties are likely critical for optimal positioning of the pharmacophores within the binding site.

Conclusion

SKLB0565 is a promising anti-tubulin agent with potent anti-proliferative activity against colorectal cancer cells. Its mechanism of action involves the inhibition of tubulin polymerization, leading to G2/M phase cell cycle arrest and the induction of apoptosis through the intrinsic mitochondrial pathway. While a detailed structure-activity relationship for the broader class of 3-(((9H-purin-6-yl) amino) methyl) pyridin-2(1H)-one derivatives could not be fully elucidated due to the lack of publicly available data, the information presented in this guide provides a solid foundation for researchers and drug development professionals interested in this class of compounds. Further investigation and the publication of more comprehensive data are needed to fully understand the therapeutic potential of SKLB0565 and its analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Structural Activity Relationship of SKLB0565 Analogs: A
 Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15143523#structural-activity-relationship-of-sklb0565-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com